molecular formula C29H33N3O2S B12384934 Antiviral agent 34

Antiviral agent 34

Cat. No.: B12384934
M. Wt: 487.7 g/mol
InChI Key: GKGUZBBYDHKNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiviral agent 34 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. This compound is particularly effective against RNA viruses, including coronaviruses and influenza viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 34 involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving heterocyclic compounds.

    Functionalization: The core structure is then functionalized with various substituents to enhance its antiviral activity. This step involves nucleophilic substitution reactions under mild conditions.

    Purification: The final product is purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. The process involves:

    Batch reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.

    Continuous flow reactors: Continuous flow reactors are employed to improve reaction efficiency and reduce production time.

    Purification: Industrial-scale purification techniques, such as crystallization and high-performance liquid chromatography, are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 34 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiviral activity.

    Reduction: Reduction reactions can modify the functional groups on the compound, altering its antiviral properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide, while electrophilic substitution reactions use reagents like bromine and chlorine.

Major Products

The major products formed from these reactions include various derivatives of this compound with enhanced antiviral activity and improved pharmacokinetic properties.

Scientific Research Applications

Antiviral agent 34 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.

    Biology: The compound is used in cell culture studies to investigate its effects on viral replication and host cell interactions.

    Medicine: this compound is being evaluated in preclinical and clinical trials for its potential to treat viral infections, including COVID-19 and influenza.

    Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.

Mechanism of Action

Antiviral agent 34 exerts its effects by targeting specific viral enzymes and proteins involved in the replication cycle. The key molecular targets include:

    Viral polymerases: The compound inhibits viral RNA-dependent RNA polymerases, preventing the synthesis of viral RNA.

    Proteases: It inhibits viral proteases, blocking the processing of viral polyproteins into functional proteins.

    Entry inhibitors: this compound can also block viral entry into host cells by binding to viral surface proteins and preventing their interaction with host cell receptors.

Comparison with Similar Compounds

Antiviral agent 34 is compared with other similar compounds to highlight its uniqueness:

    Remdesivir: Both compounds target viral RNA polymerases, but this compound has a broader spectrum of activity and improved pharmacokinetic properties.

    Favipiravir: While both compounds inhibit viral replication, this compound has shown higher potency and lower toxicity in preclinical studies.

    Molnupiravir: Similar to this compound, Molnupiravir targets viral RNA polymerases, but this compound has a different mechanism of action and a broader spectrum of activity.

List of Similar Compounds

  • Remdesivir
  • Favipiravir
  • Molnupiravir
  • Acyclovir
  • Ribavirin

This compound stands out due to its broad-spectrum activity, high potency, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C29H33N3O2S

Molecular Weight

487.7 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide

InChI

InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35)

InChI Key

GKGUZBBYDHKNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.